molecular formula C19H23NO3 B1664988 ACETOPHENONE, 4'-(5-(p-AMINOPHENOXY)PENTYLOXY)- CAS No. 102010-61-7

ACETOPHENONE, 4'-(5-(p-AMINOPHENOXY)PENTYLOXY)-

Cat. No. B1664988
CAS RN: 102010-61-7
M. Wt: 313.4 g/mol
InChI Key: FLHIUGCVHMOCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetophenone, 4'-(5-(p-aminophenoxy)pentyloxy)- is a bioactive chemical.

Scientific Research Applications

Synthesis and Chemical Properties

  • Acetophenone derivatives like 4-Choloro-2-hydroxyacetophenone have been synthesized through methods like acetylation, methylation, Fries rearrangement, deacetylation, and diazotization, demonstrating the chemical versatility of such compounds (Teng, 2011).
  • Research has explored the synthesis of various acetophenone derivatives, like [[(tetrazol-5-ylaryl)oxy]methyl]acetophenones, for their potential as leukotriene receptor antagonists, indicating their therapeutic applications (Dillard et al., 1987).

Application in Organic Chemistry

  • Phenoxy acetophenones have been employed as β-O-4' lignin models for chemical conversions, demonstrating their utility in organic synthesis, like the preparation of 3-oxo quinoline derivatives (Zhang et al., 2023).
  • Methods for isolating and purifying acetophenones from medicinal plants, such as Cynanchum bungei Decne, have been developed, highlighting their importance in natural product chemistry and potential therapeutic uses (Liu et al., 2008).

Biological and Pharmacological Aspects

  • Studies on acetophenone derivatives like acetophenone benzoylhydrazones have focused on their antioxidant properties, suggesting potential health benefits and therapeutic applications (Emami et al., 2018).
  • Research into the synthesis of substituted 1-(2-hydroxyphenyl) ethanone derivatives has implications for anticonvulsant activities, pointing to possible medicinal applications (Unverferth et al., 1998).

Environmental and Technological Applications

  • A study on the biological Baeyer–Villiger oxidation of acetophenones using 19F NMR highlights the environmental applications and potential industrial relevance of these compounds (Moonen et al., 2001).
  • The development of green routes for the acylation of resorcinol with acetic acid using acetophenones demonstrates the importance of these compounds in sustainable chemistry and clean technologies (Yadav & Joshi, 2002).

properties

CAS RN

102010-61-7

Product Name

ACETOPHENONE, 4'-(5-(p-AMINOPHENOXY)PENTYLOXY)-

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

1-[4-[5-(4-aminophenoxy)pentoxy]phenyl]ethanone

InChI

InChI=1S/C19H23NO3/c1-15(21)16-5-9-18(10-6-16)22-13-3-2-4-14-23-19-11-7-17(20)8-12-19/h5-12H,2-4,13-14,20H2,1H3

InChI Key

FLHIUGCVHMOCDQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N

Appearance

Solid powder

Other CAS RN

102010-61-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetophenone, 4'-(5-(p-aminophenoxy)pentyloxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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